3-(2-(Benzyloxy)phenyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
Description
3-(2-(Benzyloxy)phenyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 634895-28-6) is a pyrazole-based carbohydrazide derivative characterized by a benzyloxy-substituted phenyl ring at position 3 of the pyrazole core and a 4-chlorobenzylidene hydrazone moiety at position 3. Its structure includes an (E)-configuration at the imine bond, critical for molecular interactions and stability .
Properties
CAS No. |
634895-28-6 |
|---|---|
Molecular Formula |
C24H19ClN4O2 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19ClN4O2/c25-19-12-10-17(11-13-19)15-26-29-24(30)22-14-21(27-28-22)20-8-4-5-9-23(20)31-16-18-6-2-1-3-7-18/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15+ |
InChI Key |
GLAMFPCIGCKDKF-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzyloxy)phenyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-chlorobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Benzyloxy)phenyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and chlorobenzylidene positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-(2-(Benzyloxy)phenyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(Benzyloxy)phenyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The position of the benzyloxy group (2- vs. 4-phenyl) influences steric effects and conjugation. For example, 2-substituted benzyloxy groups (as in the target compound) may reduce steric hindrance compared to 4-substituted analogs .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase electrophilicity, whereas electron-donating groups (e.g., -OCH₃, -N(CH₂CH₃)₂) enhance nucleophilicity .
- Hydrogen Bonding : Compounds with hydroxyl or pyridinyl groups exhibit stronger intermolecular interactions, as seen in the 2-hydroxyphenylmethylene analog and the 4-pyridinylmethylene derivative .
Biological Activity
3-(2-(Benzyloxy)phenyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide (CAS Number: 634895-28-6) is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, making it a subject of research in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C24H19ClN4O
- Molecular Weight : 430.898 g/mol
- CAS Number : 634895-28-6
The compound features a benzyloxy group and a chlorobenzylidene moiety, which are significant for its biological activity.
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant anti-cancer properties. For instance, a study evaluated various pyrazole derivatives for their cytotoxic effects against different cancer cell lines, including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) cells. The compound showed selective cytotoxicity with an IC50 value of 3.60 ± 0.45 µM against SiHa cells and 2.97 ± 0.88 µM against PC-3 cells, indicating its potential as an anti-cancer agent while showing limited toxicity to normal HEK-293T cells (IC50 > 50 µM) .
Anti-Inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. In vitro studies have shown that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from similar structural frameworks demonstrated up to 85% inhibition of TNF-α at specific concentrations .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains. Studies indicated moderate antibacterial activity against pathogens like E. coli and Bacillus subtilis. The presence of the benzyloxy group is thought to enhance the lipophilicity of the compound, facilitating better penetration into bacterial membranes .
Research Findings and Case Studies
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Tubulin Binding : The compound has been shown to bind at the colchicine site on tubulin, inhibiting microtubule polymerization which is crucial for cancer cell division.
- Cytokine Modulation : It may modulate pathways involved in inflammation by inhibiting key signaling molecules responsible for inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
